4-Aminomorpholine chemical properties and structure
4-Aminomorpholine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminomorpholine, also known as N-Aminomorpholine or morpholin-4-amine, is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its unique structural features, combining a morpholine (B109124) ring with a primary amino group, impart desirable physicochemical properties, making it a valuable intermediate in the development of novel therapeutic agents and other fine chemicals.[1][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of 4-Aminomorpholine.
Chemical Structure and Identification
The structure of 4-Aminomorpholine consists of a saturated six-membered morpholine ring where the nitrogen atom is substituted with an amino group.
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IUPAC Name: morpholin-4-amine[2]
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Synonyms: N-Aminomorpholine, 4-Morpholinamine[2]
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CAS Number: 4319-49-7[2]
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Molecular Formula: C₄H₁₀N₂O[2]
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SMILES: NN1CCOCC1
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InChI: 1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2
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InChI Key: MKQLBNJQQZRQJU-UHFFFAOYSA-N
Physicochemical Properties
4-Aminomorpholine is a clear, colorless to faintly yellow liquid under standard conditions.[1] It is characterized by its miscibility in water and slight solubility in organic solvents like chloroform (B151607) and methanol.[4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 102.14 g/mol | |
| Boiling Point | 168 °C (at 760 mmHg) | [4] |
| Density | 1.059 g/mL (at 25 °C) | |
| Refractive Index | 1.4772 (at 20 °C) | |
| Flash Point | 58 °C (136.4 °F) - closed cup | |
| pKa | 4.19 (+1) (at 25 °C) | [4] |
| Vapor Pressure | 1.65 mmHg (at 25 °C) | [4] |
| LogP | -0.16950 | [4] |
| Water Solubility | Miscible | [4] |
Table 1: Key Physicochemical Properties of 4-Aminomorpholine.
Experimental Protocols
Synthesis of 4-Aminomorpholine via Reduction of 4-Nitrosomorpholine
A green and efficient method for the synthesis of 4-Aminomorpholine involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic catalyst in a weak acidic system generated by carbon dioxide and water.[5]
Materials:
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4-Nitrosomorpholine
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Zinc powder (Zn)
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Palladium on carbon (Pd/C, 10%)
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Ammonium (B1175870) chloride (NH₄Cl)
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Water (H₂O)
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Carbon dioxide (CO₂)
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Closed three-necked flask with a carbon dioxide ventilation device and a gas flow meter
Procedure:
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To a closed three-necked flask, add 4-nitrosomorpholine (1 mol), 500 mL of water, and 5.0 g of ammonium chloride.[5]
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Begin stirring the mixture and introduce carbon dioxide gas into the system at a rate of 0.4 L/min.[5]
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After a period of ventilation, heat the reaction mixture to 40 °C.[5]
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Add 128.6 g (2.0 mol) of zinc powder in batches, maintaining the temperature between 35-45 °C during the addition.[5]
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After the addition is complete, continue the reaction until completion, monitoring by a suitable method (e.g., TLC or HPLC).[5]
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Upon completion, the reaction mixture is worked up to isolate the 4-Aminomorpholine product. The work-up typically involves filtration to remove the catalyst and unreacted zinc, followed by extraction and distillation of the product.[5]
Caption: Synthesis workflow for 4-Aminomorpholine.
Spectroscopic Characterization
The structure of 4-Aminomorpholine can be confirmed using various spectroscopic techniques.
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¹H NMR (300MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the methylene (B1212753) protons adjacent to the oxygen and the nitrogen of the amino group, as well as the protons of the amino group itself. A patent describes the following peaks for a related compound: 2.61 (t, 4H, CH₂), 3.32 (broad, 2H, NH₂), 3.73 (t, 4H, OCH₂).[5]
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¹³C NMR (300MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the two sets of methylene carbons in the morpholine ring. The patent reports peaks at δ 66.5 and 57.8 ppm for a related compound.[5]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and C-O-C stretching of the ether linkage (around 1100 cm⁻¹).[6][7]
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Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of 4-Aminomorpholine (102.14 g/mol ).[2]
Reactivity and Applications
4-Aminomorpholine is a stable compound under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[8] The presence of the primary amino group makes it a versatile nucleophile for various chemical transformations.
Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It has been utilized in the preparation of:
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Antiviral agents: For the prevention and treatment of influenza.
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Carbonic anhydrase inhibitors: A class of drugs with various therapeutic applications.
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Novel tricyclic derivatives: For potential pharmaceutical use.
Furthermore, 4-Aminomorpholine is employed as a corrosion inhibitor and an oxygen scavenger in water treatment processes, where it forms a protective film on metal surfaces.[1]
Biological Activity and Signaling Pathways
While 4-Aminomorpholine itself is not typically the final active pharmaceutical ingredient, the morpholine moiety is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[3] The incorporation of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
Currently, there is limited publicly available information detailing specific signaling pathways that are directly modulated by 4-Aminomorpholine. Its biological significance lies in its role as a precursor to other molecules that may interact with various biological targets. For instance, derivatives of 4-aminoquinolines, which share some structural similarities in terms of the amino-heterocycle motif, have been investigated for their leishmanicidal activity, targeting the parasite's mitochondria.[9] However, direct evidence for 4-Aminomorpholine's involvement in specific signaling cascades is not well-documented.
Safety and Handling
4-Aminomorpholine is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][10] It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[8]
Conclusion
4-Aminomorpholine is a chemical compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its well-defined chemical properties and versatile reactivity make it a valuable intermediate for the creation of a wide range of functional molecules. While its direct biological activity and interaction with signaling pathways are not extensively characterized, its role as a key building block in the synthesis of bioactive compounds is firmly established. The synthetic protocol outlined provides a green and efficient route to this important molecule, further enhancing its utility in research and industrial applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminomorpholine|lookchem [lookchem.com]
- 5. CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents [patents.google.com]
- 6. amherst.edu [amherst.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 4-Aminomorpholine(4319-49-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
